Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH

Description

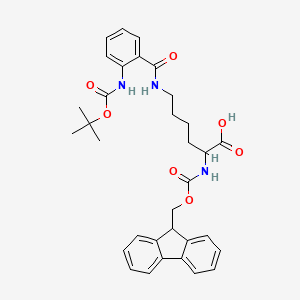

Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH is a dual-protected amino acid derivative designed for peptide synthesis. The compound features two orthogonal protecting groups: tert-butoxycarbonyl (Boc) on the 2-aminobenzoic acid (2Abz) moiety and 9-fluorenylmethyloxycarbonyl (Fmoc) on the lysine (Lys) residue. This configuration allows sequential deprotection under acidic (Boc) and basic (Fmoc) conditions, enabling precise control during solid-phase peptide synthesis (SPPS).

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N3O7/c1-33(2,3)43-32(41)35-27-17-9-8-16-25(27)29(37)34-19-11-10-18-28(30(38)39)36-31(40)42-20-26-23-14-6-4-12-21(23)22-13-5-7-15-24(22)26/h4-9,12-17,26,28H,10-11,18-20H2,1-3H3,(H,34,37)(H,35,41)(H,36,40)(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUROGAFZBBJCBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH” typically involves the protection of the amino and carboxyl groups of lysine. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group, while the Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the carboxyl group. The synthesis may involve multiple steps, including:

- Protection of the amino group with Boc.

- Protection of the carboxyl group with Fmoc.

- Coupling reactions to attach the 2Abz group.

Industrial Production Methods

Industrial production methods for such compounds often involve automated peptide synthesizers, which can handle the repetitive steps of protection, deprotection, and coupling efficiently.

Chemical Reactions Analysis

Types of Reactions

“Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH” can undergo various chemical reactions, including:

Deprotection Reactions: Removal of Boc and Fmoc groups under acidic or basic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal, piperidine for Fmoc removal.

Coupling: Carbodiimides like EDC or DCC, often in the presence of HOBt or HOAt.

Major Products Formed

The major products formed from these reactions are typically peptides or peptide derivatives, depending on the specific coupling partners used.

Scientific Research Applications

Peptide Synthesis

Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH is extensively used in solid-phase peptide synthesis (SPPS), allowing for the construction of complex peptides through repetitive cycles of deprotection and coupling. The presence of the 2Abz moiety can improve the stability and bioactivity of synthesized peptides.

Table 1: Comparison of Related Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| Boc-Lys(Fmoc)-OH | Another lysine derivative | Different protective group arrangement |

| Fmoc-Lys(Boc)-OH | Similar compound with reversed protection groups | Alternative protection strategies |

| Boc-2Abz-Lys-OH | Related compound without Fmoc group | Simplified structure affecting reactivity |

| Fmoc-L-Lys(Boc-Aoa)-OH | Derivative suitable for conjugating aldehydes | Contains aminoxyacetyl modification |

Drug Development

The unique structural features of this compound enable researchers to design novel therapeutics, particularly in oncology and immunology. Compounds synthesized using this building block have shown potential as enzyme inhibitors and receptor modulators.

Case Study: Anti-Cancer Applications

Research has demonstrated that peptides synthesized with this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the lysine residue can significantly alter the peptides' efficacy against breast cancer cells, showcasing its potential in targeted cancer therapies .

Bioconjugation

This compound is utilized in bioconjugation techniques, which facilitate the attachment of biomolecules to drugs or imaging agents. This application enhances the specificity and efficacy of therapeutic agents.

Example Applications:

- Targeted Drug Delivery : Enhancements in drug specificity through conjugation with antibodies or other targeting moieties.

- Imaging Agents : Development of compounds that can be tracked within biological systems for diagnostic purposes.

Protein Engineering

In protein engineering, this compound plays a vital role in modifying proteins to improve their stability and activity. This is particularly important for biopharmaceutical applications where protein stability is crucial for therapeutic effectiveness.

Insights from Research

Studies indicate that peptides containing this compound can enhance protein-protein interactions and modulate enzyme activities, leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of “Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH” depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved would be specific to the peptides or proteins being studied.

Comparison with Similar Compounds

Fmoc-Lys(Boc)-OH

- Structure: Fmoc-Lys(Boc)-OH (CAS 71989-26-9) employs Fmoc on the α-amino group and Boc on the ε-amino group of lysine.

- Molecular Formula : C₂₆H₃₂N₂O₆ (MW 468.5) .

- Applications : Widely used in SPPS for branched peptides or cyclic structures.

- Solubility: ≥4.69 mg/mL in water, ≥100.8 mg/mL in DMSO, and ≥51 mg/mL in ethanol, facilitating versatile solvent compatibility .

- Key Difference : Unlike Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH, this compound lacks the 2Abz moiety, which may influence steric hindrance and coupling efficiency in peptide chains .

Fmoc-D-Lys(Boc)-OH

- Structure : D-isomer of Fmoc-Lys(Boc)-OH (CAS 92122-45-7).

- Molecular Formula : C₂₆H₃₂N₂O₆ (MW 468.5) .

- Applications: Used to introduce D-amino acids into peptides, enhancing metabolic stability or altering bioactivity.

- Key Difference : Stereochemistry at the α-carbon affects peptide folding and receptor interactions, offering a distinct advantage over the DL-mixture in this compound .

Boc-Lys(Cbz)-OH

- Structure: Boc on the α-amino group and carbobenzoxy (Cbz) on the ε-amino group of lysine.

- Applications: Used in synthesizing cyclic dipeptides with gelation properties (minimum gelation concentration 1–5% w/v). Self-assembles into nanofibers driven by hydrogen bonding (in toluene) or π-π stacking (in alcohols) .

- Key Difference: Cbz, removed via hydrogenolysis, contrasts with Fmoc’s base-labile deprotection. This makes Boc-Lys(Cbz)-OH less compatible with Fmoc-based SPPS workflows .

Z-Lys(Boc)-OH

- Structure: Benzyloxycarbonyl (Z) on the α-amino group and Boc on the ε-amino group (CAS 2389-60-8).

- Molecular Formula : C₁₉H₂₈N₂O₆ (MW 380.44) .

- Key Difference : Z group stability under acidic conditions contrasts with Fmoc’s base sensitivity, making Z-Lys(Boc)-OH unsuitable for orthogonal strategies requiring mild deprotection .

Fmoc-Agp(Boc)₂-OH

Alloc-Protected Analogs (e.g., Fmoc-Dab(Alloc)-OH)

- Structure: Fmoc on α-amino and allyloxycarbonyl (Alloc) on side-chain amines (e.g., CAS 204316-32-5) .

- Applications : Alloc is removed via Pd-catalyzed deprotection, enabling orthogonal strategies in complex syntheses.

- Key Difference : Alloc’s mild deprotection (e.g., using PhSiH₃/Pd) contrasts with Boc’s acid sensitivity, offering compatibility with acid-labile residues .

Comparative Data Table

Biological Activity

Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH is a synthetic amino acid derivative primarily utilized in peptide synthesis and biological research. Its unique structure, incorporating protective groups (Boc and Fmoc) and a 2Abz moiety, enhances its utility in various applications, including drug development and the study of protein interactions. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure

- Molecular Formula : C26H32N2O6

- Structural Features :

- Boc Group : Protects the amino group.

- Fmoc Group : Protects the carboxyl group.

- 2Abz Moiety : Contributes to the compound's reactivity and specificity in peptide synthesis.

Synthesis Overview

The synthesis of this compound involves several key steps:

- Protection of Functional Groups :

- The amino group is protected with the Boc group.

- The carboxyl group is protected with the Fmoc group.

- Coupling Reactions :

- The 2Abz group is coupled to the lysine derivative using common coupling reagents such as EDC or DCC in the presence of HOBt or HOAt .

The biological activity of this compound is largely dependent on its application in peptide synthesis. As a protected amino acid derivative, it facilitates selective deprotection and coupling reactions, allowing for the construction of complex peptides that can interact with various biological targets .

Applications in Research

This compound has been employed in multiple research domains:

- Peptide Synthesis : It serves as a building block for peptides used in biological assays.

- Drug Development : Its derivatives are explored for therapeutic applications, particularly in cancer treatment .

- Protein Engineering : Used to modify proteins for enhanced functionality, aiding in enzyme production and other industrial applications .

Cytotoxic Effects

Recent studies have demonstrated that peptides synthesized using this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to peptide sequences incorporating lysine derivatives have shown significant cytotoxicity against breast cancer cell lines MDA-MB-468 and MDA-MB-231, with IC50 values as low as 5 µM .

Antimicrobial Activity

Research on cyclic peptides derived from similar lysine derivatives indicates potential antimicrobial properties. For example, lactoferrin-derived peptides have been shown to possess strong antimicrobial activity against E. coli, with structural modifications enhancing this effect . The mechanism often involves membrane disruption and leakage, which could be a pathway explored with this compound derivatives.

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

| Compound | Protective Groups | Unique Features |

|---|---|---|

| This compound | Boc, Fmoc | 2Abz moiety enhances reactivity |

| Boc-Lys(Fmoc)-OH | Boc, Fmoc | Standard lysine derivative |

| Fmoc-Lys(Boc)-OH | Fmoc, Boc | Reversed protective groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.